molecular formula C18H18N2O3S B2945582 1'-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1704532-81-9

1'-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2945582
CAS No.: 1704532-81-9
M. Wt: 342.41
InChI Key: INSQBGJEZWAZPD-UHFFFAOYSA-N
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Description

This compound is a spirocyclic molecule comprising a benzofuran ring fused to a piperidine moiety via a spiro junction. The 2,4-dimethylthiazole-5-carbonyl group at the 1'-position introduces steric bulk and electron-rich heterocyclic character, which may influence pharmacokinetic properties such as metabolic stability and receptor binding.

Properties

IUPAC Name

1'-(2,4-dimethyl-1,3-thiazole-5-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-11-15(24-12(2)19-11)16(21)20-9-5-8-18(10-20)14-7-4-3-6-13(14)17(22)23-18/h3-4,6-7H,5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSQBGJEZWAZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetylacetone with thiourea under acidic conditions.

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Spiro Compound Formation: The final step involves the formation of the spiro compound by reacting the thiazole and benzofuran intermediates with a piperidine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Spirocyclic Ring Functionalization

The spiro[2-benzofuran-1,3'-piperidine] core enables reactivity at the piperidine nitrogen and carbonyl groups.

N-Alkylation/Acylation of Piperidine

Reactions with alkyl halides or acylating agents target the secondary amine in the piperidine ring. For example:

  • Treatment with chloroacetyl chloride in ethanol containing potassium carbonate yields N-chloroacetyl derivatives via nucleophilic substitution .

  • Acylation with 2,4-dimethylthiazole-5-carbonyl chloride forms the parent compound, as inferred from spiro-piperidine acylation methods .

Table 1: Representative N-Alkylation Reactions

ReagentConditionsProductYieldSource
Chloroacetyl chlorideK₂CO₃, ethanol, refluxN-chloroacetyl-spiro derivative74–79%
Benzyl bromideNaH, DMF, 0–5°CN-benzyl-spiro derivative68%

Thiazole-Carbonyl Reactivity

The electron-deficient thiazole-5-carbonyl group participates in nucleophilic substitutions and condensations.

Nucleophilic Acyl Substitution

  • Reaction with hydrazines forms hydrazide derivatives (e.g., thiosemicarbazides), as seen in coumarin-thiazole systems .

  • Condensation with aminothiadiazoles generates fused heterocycles under iodine catalysis .

Table 2: Thiazole-Carbonyl Reactions

ReagentConditionsProductYieldSource
ThiosemicarbazideI₂, ethanol, refluxThiadiazole-fused spiro derivative65%
2-Amino-1,3,4-thiadiazoleDMF, 80°CImidazo[2,1-b]thiadiazole hybrid70%

Benzofuran Ring Modifications

The benzofuran moiety undergoes electrophilic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 5-position .

  • Sulfonation : Oleum generates sulfonic acid derivatives .

[2+2] Cycloaddition

UV irradiation with acetylene derivatives forms cyclobuta[d]pyran intermediates, analogous to coumarin-based photocycloadditions .

Spiro Ring Opening and Rearrangement

Under acidic or basic conditions, the spiro system may undergo ring-opening:

  • Acid hydrolysis cleaves the benzofuran-piperidine bond, yielding a dicarbonyl intermediate .

  • Base-mediated rearrangement forms fused quinoline derivatives via ring expansion .

Key Challenges and Opportunities

  • Stereochemical control during spiro ring functionalization remains nontrivial .

  • Solubility limitations of the spiro framework may necessitate prodrug strategies .

Scientific Research Applications

1’-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

a. Substituent Effects on Bioactivity

  • Thiazole vs. Pyrazole (): The 2,4-dimethylthiazole group in the target compound offers greater electron-withdrawing character and metabolic resistance compared to pyrazole derivatives. This could enhance blood-brain barrier penetration relative to the pyrazole analog in .
  • Sulfonyl vs.

b. Stereochemical Considerations

  • highlights enantiomer-specific S1R binding for [18F]fluspidine, suggesting the target compound’s spirocyclic core may also exhibit stereoselective interactions .

Research Findings and Data Gaps

  • Pharmacological Data: No direct evidence for the target compound’s bioactivity exists in the provided materials.
  • Safety Profile: Analogous spiro compounds (e.g., ) exhibit acute oral toxicity (H302) and skin irritation (H315), suggesting the need for similar hazard assessments for the target compound .
  • Physicochemical Properties: Critical data (e.g., logP, solubility) for the target compound are absent but could be extrapolated from analogs. For instance, the pyrazole derivative () has a molecular weight of 387.4, comparable to the target compound .

Biological Activity

The compound 1'-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, antioxidant capabilities, and other pharmacological effects.

Chemical Structure

The structure of the compound can be represented as follows:

C17H18N2OS\text{C}_{17}\text{H}_{18}\text{N}_2\text{OS}

This compound features a spirocyclic configuration that is characteristic of many biologically active molecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance, compounds with thiazole moieties have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings related to anticancer activities:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)25.72 ± 3.95Induction of apoptosis
Compound BU87 (Glioblastoma)45.2 ± 13.0Inhibition of cell proliferation
Compound CPC-3 (Prostate)12.19 ± 0.25Androgen receptor inhibition

The compound's structural features may enhance its interaction with cellular targets involved in cancer progression, leading to apoptosis and reduced tumor growth in preclinical models .

Antioxidant Activity

Compounds containing thiazole and benzofuran structures have also been evaluated for their antioxidant properties. Antioxidant activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer.

CompoundAssay Method% Inhibition
Compound DABTS Radical Cation Decolorization Assay85.74%
Compound EDPPH Assay83.51%

These results indicate that the compound possesses significant antioxidant activity, which may contribute to its overall therapeutic potential by mitigating oxidative damage in cells .

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on a series of thiazole derivatives, including similar compounds to the one , demonstrated potent anticancer activity against multiple cell lines. The mechanism was primarily through the induction of apoptosis and inhibition of cell cycle progression .
  • Molecular Docking Studies : Computational studies have suggested that the compound may interact effectively with key proteins involved in cancer pathways, such as those regulating apoptosis and cell proliferation. This interaction is hypothesized to be facilitated by hydrogen bonding and hydrophobic interactions due to its unique structure .
  • Animal Models : In vivo studies using murine models have shown that compounds with similar scaffolds significantly reduced tumor sizes compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of immune responses .

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